molecular formula C15H12ClN3O4S B2716982 1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 420807-47-2

1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B2716982
CAS No.: 420807-47-2
M. Wt: 365.79
InChI Key: JZTHVRISBHRIII-UHFFFAOYSA-N
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Description

1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound with the molecular formula C15H12ClN3O4S It is characterized by a benzimidazole core substituted with a sulfonyl group and a nitrophenyl group

Preparation Methods

The synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 5,6-dimethylbenzimidazole with 4-chloro-3-nitrobenzenesulfonyl chloride under basic conditions . The reaction conditions often require the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and nitrophenyl groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s overall properties.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S/c1-9-5-13-15(6-10(9)2)18(8-17-13)24(22,23)11-3-4-12(16)14(7-11)19(20)21/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTHVRISBHRIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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